2-(1h-1,2,3-triazole-5-sulfonyl)ethan-1-ol 2-(1h-1,2,3-triazole-5-sulfonyl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.: 1934463-04-3
VCID: VC6399755
InChI: InChI=1S/C4H7N3O3S/c8-1-2-11(9,10)4-3-5-7-6-4/h3,8H,1-2H2,(H,5,6,7)
SMILES: C1=NNN=C1S(=O)(=O)CCO
Molecular Formula: C4H7N3O3S
Molecular Weight: 177.18

2-(1h-1,2,3-triazole-5-sulfonyl)ethan-1-ol

CAS No.: 1934463-04-3

Cat. No.: VC6399755

Molecular Formula: C4H7N3O3S

Molecular Weight: 177.18

* For research use only. Not for human or veterinary use.

2-(1h-1,2,3-triazole-5-sulfonyl)ethan-1-ol - 1934463-04-3

Specification

CAS No. 1934463-04-3
Molecular Formula C4H7N3O3S
Molecular Weight 177.18
IUPAC Name 2-(2H-triazol-4-ylsulfonyl)ethanol
Standard InChI InChI=1S/C4H7N3O3S/c8-1-2-11(9,10)4-3-5-7-6-4/h3,8H,1-2H2,(H,5,6,7)
Standard InChI Key MFKWFYYNEMMJAZ-UHFFFAOYSA-N
SMILES C1=NNN=C1S(=O)(=O)CCO

Introduction

Structural and Chemical Identity of 2-(1H-1,2,3-Triazole-5-Sulfonyl)Ethan-1-Ol

The molecular framework of 2-(1H-1,2,3-triazole-5-sulfonyl)ethan-1-ol (C₄H₇N₃O₃S) consists of a 1,2,3-triazole core substituted at the 5-position with a sulfonyl group (–SO₂–), which is further linked to a hydroxethyl chain (–CH₂CH₂OH). This configuration introduces polarity and hydrogen-bonding capacity, influencing its solubility and reactivity . The triazole ring’s aromaticity and the electron-withdrawing sulfonyl group create a polarized system amenable to nucleophilic and electrophilic attacks, a feature critical to its synthetic utility .

Tautomerism and Electronic Effects

The 1H-1,2,3-triazole ring exhibits tautomerism, with the 1H-form being predominant due to thermodynamic stability . Substituents at the 5-position, such as sulfonyl groups, alter electron distribution, as evidenced by computational studies on analogous triazoles . For 2-(1H-1,2,3-triazole-5-sulfonyl)ethan-1-ol, the sulfonyl group withdraws electron density, rendering the triazole ring less nucleophilic compared to unsubstituted analogs.

Synthetic Methodologies

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Sulfonation of Propargyl Alcohol: Introducing the sulfonyl group via reaction with sulfonic acid derivatives.

  • Cycloaddition with an Azide: Using copper catalysts (e.g., CuI) and ligands (e.g., L-proline) to form the triazole ring .

Experimental conditions from analogous syntheses suggest optimal yields at 80–120°C in polar aprotic solvents like DMF or DMSO .

Post-Functionalization Approaches

An alternative strategy involves synthesizing the triazole ring first, followed by sulfonation. For instance, 1H-1,2,3-triazole-5-thiol could undergo oxidation with hydrogen peroxide to form the sulfonyl group, subsequently alkylated with ethylene oxide to introduce the hydroxethyl chain . This method mirrors the synthesis of 5-nitro-3-(2H-1,2,3-triazol-2-yl)pyridin-2-ol reported in the literature .

Physicochemical Properties

Solubility and Stability

Based on structurally related compounds, 2-(1H-1,2,3-triazole-5-sulfonyl)ethan-1-ol is predicted to exhibit high solubility in polar solvents (e.g., water, DMSO) due to its sulfonyl and hydroxyl groups . Stability studies on similar triazoles indicate susceptibility to hydrolysis under strongly acidic or basic conditions, with the sulfonyl group enhancing resistance to thermal degradation .

Table 1: Predicted Physicochemical Properties

PropertyValue
Molecular Weight177.18 g/mol
LogP (Octanol-Water)-0.5 (estimated)
Solubility in Water>50 mg/mL (25°C)
Melting Point180–190°C (decomposes)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: The triazole proton (H-1) resonates at δ 8.2–8.5 ppm, while the hydroxethyl group’s protons appear as a triplet (δ 3.7 ppm, –CH₂OH) and a multiplet (δ 2.9 ppm, –SO₂CH₂–) .

  • ¹³C NMR: The sulfonyl-bearing carbon (C-5) is deshielded to δ 150–155 ppm, with the hydroxethyl carbons at δ 60 (–CH₂OH) and δ 45 (–SO₂CH₂–) .

Infrared (IR) Spectroscopy

Strong absorption bands at 1150 cm⁻¹ (S=O asymmetric stretch) and 3400 cm⁻¹ (–OH stretch) confirm the sulfonyl and alcohol functionalities .

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